

Application Notes and Protocols: Utilizing **cis-J-113863** in a Transwell Migration Assay

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Compound of Interest

Compound Name: *cis-J-113863*

Cat. No.: B2807753

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Introduction

Chemokine receptors play a pivotal role in mediating the migration of various cell types to sites of inflammation. The C-C chemokine receptor 3 (CCR3) is of particular interest as it is highly expressed on eosinophils, basophils, and Th2 lymphocytes, cells that are central to the pathogenesis of allergic inflammatory diseases such as asthma. Eotaxins, a family of chemokines including eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), are potent and specific chemoattractants for CCR3-expressing cells.[1][2] The interaction between eotaxins and CCR3 triggers a signaling cascade that leads to actin polymerization, cellular polarization, and ultimately, directed cell migration.[1]

cis-J-113863 is a potent and selective small molecule antagonist of the human CCR3 receptor, with a reported IC₅₀ value of 0.58 nM.[3] It is the cis-isomer of the compound J-113863.[4][5] By competitively binding to CCR3, **cis-J-113863** effectively blocks the downstream signaling initiated by eotaxins and other CCR3 ligands, thereby inhibiting the chemotactic response of eosinophils and other CCR3-positive cells.[3][6] This makes **cis-J-113863** a valuable tool for studying the role of CCR3 in inflammatory processes and a potential therapeutic candidate for allergic diseases.

The transwell migration assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify the chemotactic response of cells to a chemoattractant.[7][8] This assay utilizes a permeable membrane to separate a cell suspension from a chemoattractant

gradient. Cells migrate through the pores of the membrane towards the chemoattractant, and the number of migrated cells can be quantified to determine the extent of chemotaxis. This application note provides a detailed protocol for utilizing **cis-J-113863** to inhibit eotaxin-1-induced migration of CCR3-expressing cells in a transwell assay.

Materials

- **cis-J-113863** (Tocris Bioscience or other reputable supplier)[[5](#)]
- Recombinant Human Eotaxin-1/CCL11 (R&D Systems, Cell Guidance Systems, or other reputable supplier)[[9](#)]
- Human Eosinophils (isolated from peripheral blood) or a CCR3-expressing cell line (e.g., AML14.3D10-CCR3)[[1](#)][[10](#)]
- Transwell inserts with 5 µm pore size membranes (e.g., Corning Transwell)[[11](#)]
- 24-well companion plates[[11](#)]
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
- Assay medium (e.g., RPMI-1640 with 0.5% BSA)
- DMSO (for dissolving **cis-J-113863**)
- PBS (Phosphate Buffered Saline)
- Trypan Blue solution
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Staining solution (e.g., Crystal Violet or a differential staining kit like Diff-Quik)
- Microscope
- Hemocytometer or automated cell counter
- Humidified incubator (37°C, 5% CO₂)

Experimental Protocols

Preparation of Reagents

- **cis-J-113863** Stock Solution: Dissolve **cis-J-113863** in DMSO to prepare a 10 mM stock solution.^[4] Store at -20°C. Further dilutions should be made in assay medium to the desired final concentrations (e.g., 0.1 nM to 1 µM). The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.
- Eotaxin-1 (CCL11) Stock Solution: Reconstitute lyophilized recombinant human eotaxin-1 in sterile water or PBS to a stock concentration of 100 µg/mL.^[9] Aliquot and store at -20°C or -80°C. Further dilutions should be made in assay medium to the desired final concentration (e.g., 100 ng/mL).^[12]
- Cell Suspension:
 - Human Eosinophils: Isolate eosinophils from fresh peripheral blood of healthy donors using a suitable method such as density gradient centrifugation followed by negative selection to achieve high purity.^[10] Resuspend the purified eosinophils in assay medium at a concentration of 1×10^6 cells/mL.
 - CCR3-expressing Cell Line: Culture the CCR3-expressing cell line according to the supplier's recommendations. Prior to the assay, harvest the cells and resuspend them in assay medium at a concentration of 1×10^6 cells/mL.^[13]

Transwell Migration Assay Protocol

- Preparation of the Lower Chamber: Add 600 µL of assay medium containing the chemoattractant (eotaxin-1, e.g., at 100 ng/mL) to the lower wells of a 24-well plate.^{[12][13]} For the negative control, add assay medium without the chemoattractant.
- Pre-incubation of Cells with **cis-J-113863**: In separate tubes, incubate the cell suspension (1×10^6 cells/mL) with various concentrations of **cis-J-113863** (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
- Addition of Cells to the Upper Chamber: Carefully place the transwell inserts into the wells of the 24-well plate. Add 100 µL of the pre-incubated cell suspension to the upper chamber of each transwell insert.^[13]

- Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1.5 to 3 hours. The optimal incubation time may need to be determined empirically for the specific cell type used.
- Quantification of Migrated Cells:
 - After incubation, carefully remove the transwell inserts.
 - Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
 - Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes.
 - Stain the migrated cells with a suitable stain (e.g., Crystal Violet for 10 minutes).
 - Gently wash the inserts with water to remove excess stain and allow them to air dry.
 - Count the number of migrated cells in several random high-power fields under a microscope. The average number of cells per field can then be calculated. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.

Data Presentation

The quantitative data from the transwell migration assay can be summarized in the following tables for clear comparison and analysis.

Table 1: Effect of **cis-J-113863** on Eotaxin-1-Induced Cell Migration

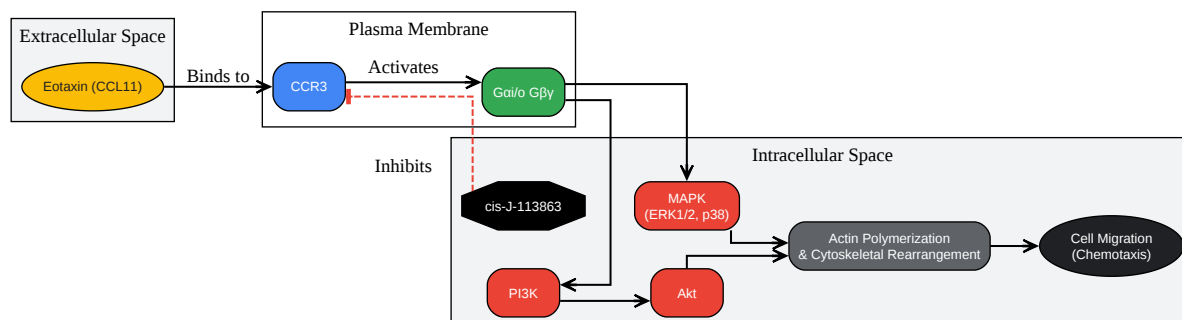
Treatment Group	cis-J-113863 Concentration (nM)	Average Migrated Cells per Field (\pm SEM)	% Inhibition of Migration
Negative Control (No Chemoattractant)	0	5 ± 2	N/A
Vehicle Control (Eotaxin-1 only)	0	150 ± 10	0
cis-J-113863	0.1	125 ± 8	16.7
cis-J-113863	1	80 ± 6	46.7
cis-J-113863	10	35 ± 4	76.7
cis-J-113863	100	10 ± 3	93.3
cis-J-113863	1000	6 ± 2	96.0

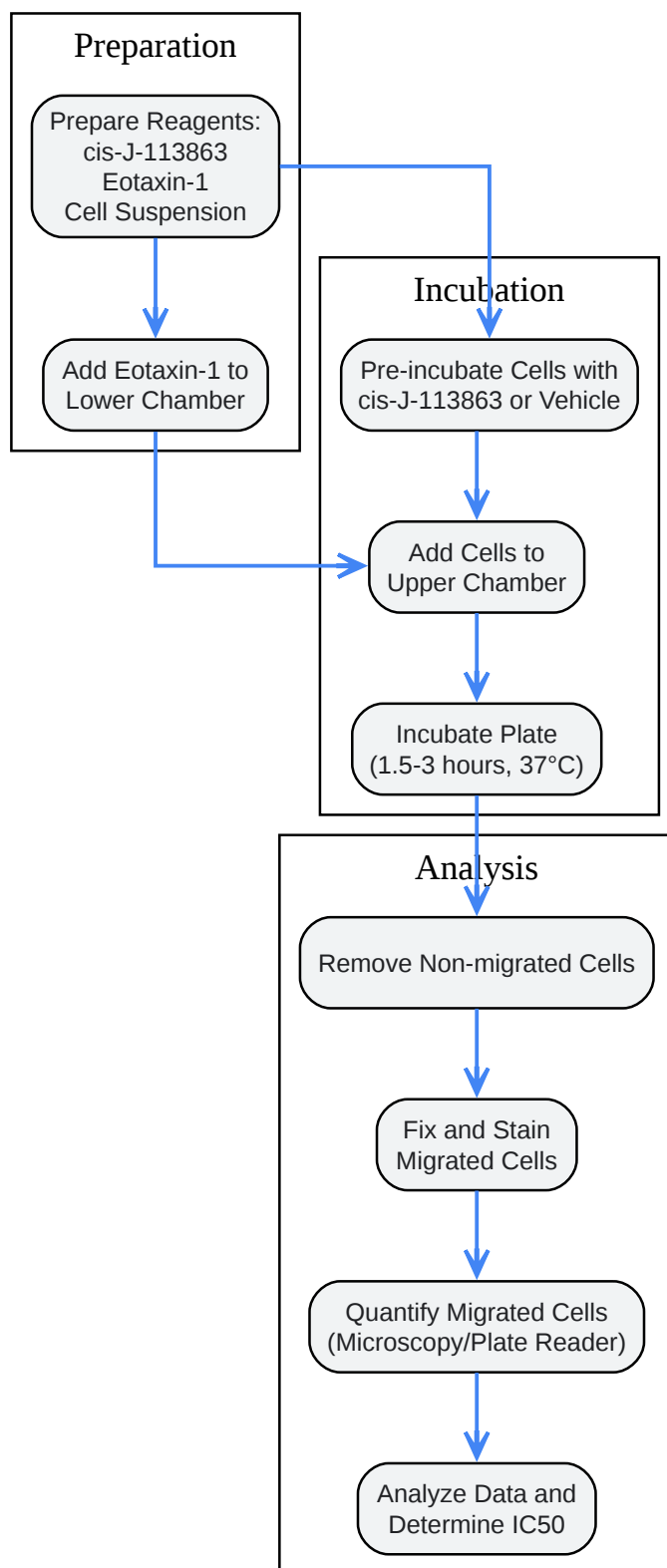
% Inhibition is calculated relative to the vehicle control after subtracting the background migration (negative control).

Table 2: IC50 Determination for **cis-J-113863**

Parameter	Value
IC50 (nM)	Calculated from the dose-response curve
95% Confidence Interval	Calculated from the dose-response curve

Mandatory Visualizations





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